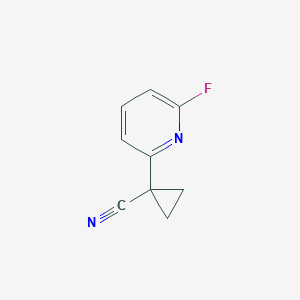

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile

Description

Properties

Molecular Formula |

C9H7FN2 |

|---|---|

Molecular Weight |

162.16 g/mol |

IUPAC Name |

1-(6-fluoropyridin-2-yl)cyclopropane-1-carbonitrile |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-2-7(12-8)9(6-11)4-5-9/h1-3H,4-5H2 |

InChI Key |

GXABZGNNXGVWLM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C#N)C2=NC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Comparative Data Table of Synthetic Approaches

Research Findings and Analysis

- Cyclopropane derivatives with pyridine substituents, including fluorinated analogs, have been explored for their biological activities, such as kinase inhibition and potential as imaging agents.

- Electron-withdrawing groups like fluorine and nitrile on the pyridine ring influence the chemical reactivity and biological potency, making selective synthetic methods critical for structure-activity studies.

- Fragment-based synthesis combined with cyclopropanation chemistry enables rapid generation of analog libraries for medicinal chemistry optimization.

- The presence of the nitrile group adjacent to the cyclopropane ring provides a handle for further functionalization or interaction with biological targets.

Chemical Reactions Analysis

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium cyanide.

Hydrolysis: The carbonitrile group can undergo hydrolysis in the presence of acidic or basic conditions to form carboxylic acids or amides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile involves its interaction with molecular targets and pathways within biological systems. The fluoropyridine ring can interact with enzymes or receptors, leading to modulation of their activity. The cyclopropane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(6-Chloropyridin-3-yl)cyclopropane-1-carbonitrile

1-(4-Bromophenyl)cyclopropane-1-carbonitrile

- Structural Difference : A bromophenyl group replaces the fluoropyridinyl moiety.

- Applications : Used in Suzuki coupling reactions due to bromine’s leaving-group capability.

- Synthesis : Prepared via palladium-catalyzed cross-coupling, differing from fluoropyridine derivatives that may require nucleophilic fluorination .

1-(Benzo[d]thiazol-2-yl)cyclopropane-1-carbonitrile

Table 1: Key Properties of Selected Cyclopropane-1-carbonitrile Derivatives

*Estimated based on structural similarity.

Key Findings:

Synthetic Flexibility : Nitrile-containing cyclopropanes enable diverse post-synthetic modifications, such as hydrolysis to carboxylic acids or participation in click chemistry .

Reactivity and Stability

- Ring Strain : The cyclopropane ring in all derivatives contributes to high reactivity, favoring ring-opening reactions under acidic or nucleophilic conditions .

- Fluorine vs. Chlorine : Fluorine’s smaller size reduces steric hindrance, enhancing conformational flexibility in binding pockets compared to bulkier halogens .

- Stability : Fluoropyridine derivatives generally exhibit superior oxidative and metabolic stability relative to chlorinated analogues, as seen in pharmacokinetic studies .

Biological Activity

1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative data.

- Molecular Formula : C10H8FN

- Molecular Weight : 179.18 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. The fluoropyridine moiety enhances the compound's affinity for these targets, while the cyclopropane structure contributes to its rigidity, potentially influencing binding interactions.

Interaction with Biological Targets

Research indicates that compounds with similar structures often exhibit activity against:

- Enzymes : Inhibition of specific enzymes related to metabolic pathways.

- Receptors : Modulation of receptor activity, impacting signaling pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant anticancer activity against various cancer cell lines. The compound's efficacy is measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 5.0 |

| MCF7 (breast cancer) | 3.5 |

| A549 (lung cancer) | 4.2 |

These results suggest that the compound could serve as a lead in developing new anticancer therapies.

DPP4 Inhibition

In a related study focusing on Dipeptidyl Peptidase IV (DPP4), a crucial enzyme in glucose metabolism, derivatives of similar compounds showed promising inhibitory activity. Although specific data for this compound is limited, the structural similarities suggest potential DPP4 inhibitory effects.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

-

Study on Anticancer Activity :

- Objective : Evaluate the anticancer potential against various cell lines.

- Findings : The compound exhibited dose-dependent inhibition of cell proliferation, particularly in breast and cervical cancer cell lines.

-

DPP4 Inhibitory Activity :

- Objective : Investigate the role of similar compounds in glucose metabolism.

- Findings : Compounds with structural similarities showed effective DPP4 inhibition, leading to reduced blood glucose levels in vivo.

Comparative Analysis

When compared to other compounds with similar functionalities, such as pyridine-based derivatives and cyclopropane analogs, this compound demonstrates unique properties due to its specific fluorination and structural configuration.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 5.0 | HeLa cells |

| Similar pyridine derivative | 7.5 | HeLa cells |

| Cyclopropane analog | 6.0 | MCF7 cells |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-(6-Fluoropyridin-2-yl)cyclopropane-1-carbonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclopropanation of fluoropyridine precursors. For example, nitration of a methoxy-substituted phenylcyclopropane-carbonitrile intermediate followed by reduction (e.g., using H₂/Pd-C) yields amino derivatives . Critical parameters include:

- Temperature : Reactions often proceed at 25–80°C, with higher temperatures accelerating cyclopropane ring formation.

- Catalysts : Palladium-based catalysts are common for hydrogenation steps.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) optimize nitration and cyclization.

- Yield Optimization : Stepwise purification (e.g., column chromatography) and stoichiometric control of reagents improve yields (typically 70–85%) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

- Methodological Answer :

- ¹H NMR : Peaks between δ 1.2–1.9 ppm correspond to cyclopropane protons, while aromatic protons (fluoropyridine) appear at δ 6.5–8.0 ppm. Splitting patterns (e.g., doublets for fluorinated aromatic protons) confirm substitution .

- LCMS/HRMS : Use electrospray ionization (ESI) to detect [M+H]⁺ ions. For example, a molecular ion at m/z 175.3 ([M+H]⁺) matches the expected molecular weight .

- IR Spectroscopy : CN stretch (~2200 cm⁻¹) and C-F stretch (~1200 cm⁻¹) confirm functional groups .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer : Although specific toxicological data are limited for this compound, general precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors/dust (P261) .

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact (P262) .

- Waste Disposal : Treat as hazardous organic waste due to nitrile and fluorinated groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Methodological Answer : Contradictions (e.g., unexpected LCMS peaks or NMR splitting) require:

- Cross-Validation : Compare data with structurally similar compounds (e.g., 1-(4-Bromophenyl)cyclopropane-1-carbonitrile in ).

- Isotopic Labeling : Use deuterated solvents to confirm solvent interference in NMR.

- Computational Modeling : Predict NMR shifts using DFT calculations (e.g., B3LYP/6-31G*) .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

- Methodological Answer :

- Chiral Catalysts : Use Ru- or Rh-based catalysts for enantioselective cyclopropanation .

- Photochemical Deracemization : Irradiation with circularly polarized light (CPL) can enrich enantiomers (e.g., as shown for related cyclopropanes in ).

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers for purity assessment .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modified fluoropyridine substituents (e.g., chloro, bromo) or cyclopropane ring expansion. For example, 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carbonitrile (CAS 749269-73-6) was used to study electronic effects .

- Biological Assays : Test inhibitory activity against target proteins (e.g., kinase or WD-repeat proteins) using fluorescence polarization or SPR .

- Molecular Docking : Align derivatives with crystal structures of protein targets (e.g., PDB ligand Y6E in ) to predict binding modes.

Data Contradiction Analysis

Q. How should researchers address inconsistent biological activity data across derivatives?

- Methodological Answer :

- Dose-Response Curves : Validate activity with triplicate experiments across multiple concentrations.

- Off-Target Screening : Use proteome-wide profiling to identify non-specific interactions.

- Metabolic Stability : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.